N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
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Overview
Description
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the furan-thiophene moiety: This can be achieved through a cross-coupling reaction, such as a Suzuki or Stille coupling, between a furan derivative and a thiophene derivative.
Introduction of the ethyl linker: This step might involve a nucleophilic substitution reaction where an ethyl halide reacts with the furan-thiophene intermediate.
Attachment of the methoxyphenyl group: This can be done through another coupling reaction or a nucleophilic aromatic substitution.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide can undergo various types of chemical reactions:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the desired substitution but may include the use of strong acids or bases, and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(4-hydroxyphenyl)ethanesulfonamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(4-chlorophenyl)ethanesulfonamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The uniqueness of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S2/c1-23-17-4-2-15(3-5-17)10-13-26(21,22)20-11-8-18-6-7-19(25-18)16-9-12-24-14-16/h2-7,9,12,14,20H,8,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHBPSGKNXKRFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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